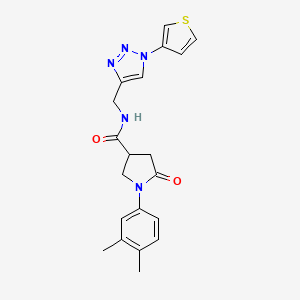
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a polyheterocyclic compound notable for its complex structure and potential biological activities. Its molecular formula is C21H22N6O2, and it has a molecular weight of approximately 390.447 g/mol. This compound features a pyrrolidine ring with a carboxamide group, a triazole moiety, and a dimethylphenyl group, which contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves a one-pot multi-step process that enhances yield and efficiency. The method often employs microwave irradiation to optimize reaction conditions. Preliminary studies suggest moderate yields of around 28% during synthesis.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds with similar structural features. For example:
- In vitro studies have shown that related triazole derivatives can inhibit tubulin polymerization, leading to G2/M-phase arrest in cancer cell lines such as HeLa .
- IC50 values for related compounds against various cancer cell lines (e.g., MCF-7) indicate significant antiproliferative activity, with some derivatives demonstrating IC50 values as low as 0.56 µM .
Antimicrobial Activity
The presence of the triazole and pyrrolidine moieties suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens, indicating that this compound may also possess antimicrobial effects .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- The triazole ring is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.
- The pyrrolidine structure contributes to the compound's lipophilicity and ability to penetrate cellular membranes.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique biological activities attributed to the specific structural features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-dimethylphenyl)-5-oxo-N-(thiophen-2-yl)methyl)pyrrolidine | Similar pyrrolidine core; thiophene substitution | Antimicrobial |
| 2-(bis(3,5-dimethylphenyl)thiazole | Contains thiazole; related heterocyclic structure | Anticonvulsant |
| N'-arylidine derivatives of tetrahydropyrimidone | Heterocyclic compounds; similar synthetic pathways | Antimicrobial |
This table illustrates how variations in structural components can influence the biological activity of related compounds.
Case Studies
Recent studies have focused on the efficacy of triazole derivatives in cancer therapy:
- Cytotoxicity Studies : A derivative demonstrated greater cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through caspase activation and p53 pathway modulation .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-3-4-17(7-14(13)2)24-10-15(8-19(24)26)20(27)21-9-16-11-25(23-22-16)18-5-6-28-12-18/h3-7,11-12,15H,8-10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAXJJQWFBWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN(N=N3)C4=CSC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














